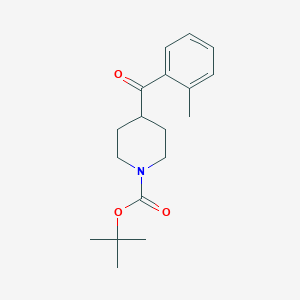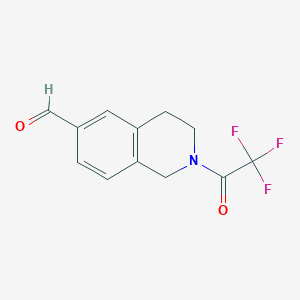
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Descripción general
Descripción
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (TFATI) is a compound that has been studied extensively for its potential applications in the fields of synthetic chemistry and medicinal chemistry. TFATI is a trifluoroacetylated tetrahydroisoquinoline derivative, and it is known to have a wide range of biological activities. It is a versatile molecule that has been used as a building block for the synthesis of a variety of complex molecules, such as peptides, nucleosides, and other compounds. In addition, TFATI has been used in the study of structure-activity relationships and in the development of novel drugs.
Aplicaciones Científicas De Investigación
- Trifluoroacetyl-tripeptide-2, a compound similar to the one you mentioned, has been evaluated for its anti-wrinkle and anti-sagging effects . This peptide has been used in topical treatments for effective anti-aging results .
- The methods of application involve topical application of the peptide formulation on the skin. The efficacy of the treatment was evaluated using fringe projection profilometry .
- The outcomes of the study showed promising results in terms of improved skin firmness, elasticity, and viscoelasticity .
- Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with the compound you mentioned, have been used extensively in the agrochemical and pharmaceutical industries .
- These compounds are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cosmetics and Dermatology
Agrochemical and Pharmaceutical Industries
- Trifluoroacetylation is a reaction in organic synthesis that is important for the construction of trifluoromethylated compounds .
- Developed reagents for trifluoroacetylation are described, as well as their characteristics and preparation, giving emphasis on their applications and limitations in organic synthesis .
- Trifluoroacetylation, although commonly employed for the protection of functional groups (amines, alcohols, thiols), may be a useful tool for the further introduction of a trifluoromethyl group into an organic molecule .
- More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
- It is expected that many novel applications of TFMP will be discovered in the future .
- Trifluoroacetic acid (TFA) is the precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol .
- TFA is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid .
Organic Synthesis
Synthesis of Trifluoromethylpyridines
Preparation of Other Fluorinated Compounds
- Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
- TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
- TFA is widely used in organic chemistry for various purposes .
- Trifluoroacetylation is a reaction in organic synthesis that is important for the construction of trifluoromethylated compounds .
- Developed reagents for trifluoroacetylation are described, as well as their characteristics and preparation, giving emphasis on their applications and limitations in organic synthesis .
Synthesis of Trifluoroacetic Acid
Construction of Trifluoromethylated Compounds
Development of Agrochemicals
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-5-8(7-17)1-2-10(9)6-16/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVBENNMPIQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



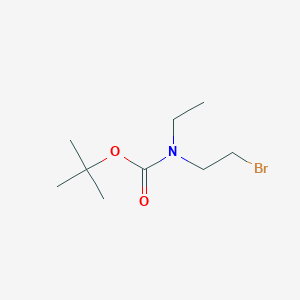
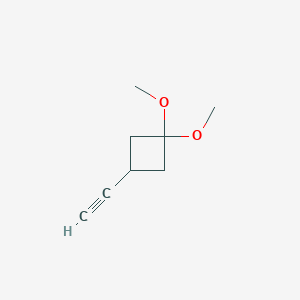
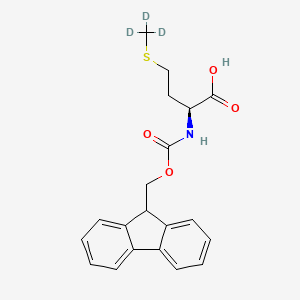
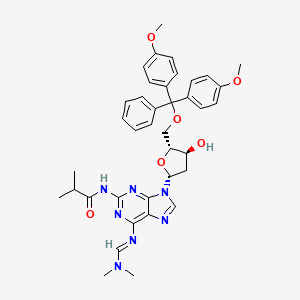
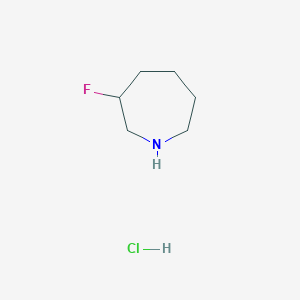
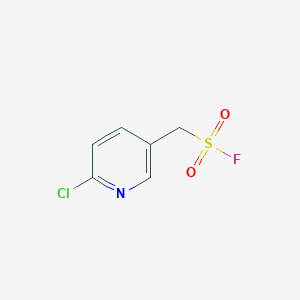
![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
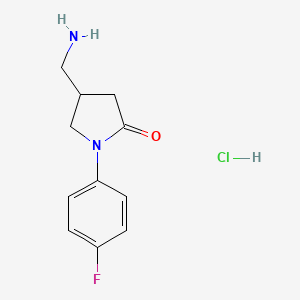
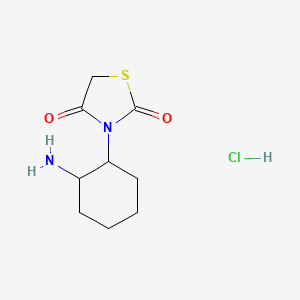
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)
